molecular formula C7H12Cl2N2 B8650261 2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride CAS No. 497223-29-7

2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride

Cat. No.: B8650261
CAS No.: 497223-29-7
M. Wt: 195.09 g/mol
InChI Key: KVQFNUMDPQTYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at position 2 and a propyl group at position 1 of the imidazole ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride typically involves the reaction of 1-propylimidazole with chloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different imidazole derivatives with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to facilitate the reduction process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted imidazole derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound a valuable tool for studying biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simple imidazole derivative with a methyl group at position 1.

    2-Methylimidazole: An imidazole derivative with a methyl group at position 2.

    1-Propylimidazole: An imidazole derivative with a propyl group at position 1.

Uniqueness

2-(Chloromethyl)-1-propyl-1H-imidazole hydrochloride is unique due to the presence of both a chloromethyl and a propyl group on the imidazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. The chloromethyl group allows for further functionalization through substitution reactions, while the propyl group provides hydrophobic character and influences the compound’s overall solubility and stability.

Properties

CAS No.

497223-29-7

Molecular Formula

C7H12Cl2N2

Molecular Weight

195.09 g/mol

IUPAC Name

2-(chloromethyl)-1-propylimidazole;hydrochloride

InChI

InChI=1S/C7H11ClN2.ClH/c1-2-4-10-5-3-9-7(10)6-8;/h3,5H,2,4,6H2,1H3;1H

InChI Key

KVQFNUMDPQTYOM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1CCl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-hydroxymethyl-1-propylimidazole (8.0 g) was added thionyl chloride (50 ml) at 0° C., and the mixture was heated for 30 minutes under nitrogen atmosphere at 90° C. The mixture was allowed to be at room temperature. The solvent was distilled off under reduced pressure, and the obtained residue was recrystallized from methanol-ethyl acetate, to give 2-chloromethyl-1-propylimidazole hydrochloride (4.3 g) as yellow crystals.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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